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Compound of Interest

Compound Name: O-Butyl-l-homoserine

Cat. No.: B097113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

O-Butyl-l-homoserine is a synthetic amino acid derivative with potential applications in

peptidomimetic design and as a building block in medicinal chemistry. Its synthesis is not

widely documented in readily available literature, necessitating a comparative analysis of

plausible synthetic routes. This guide provides a detailed comparison of two potential methods

for the synthesis of O-Butyl-l-homoserine, offering experimental protocols and a summary of

key data to aid researchers in selecting an appropriate strategy.
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Parameter
Route 1: O-Alkylation of L-
homoserine

Route 2: Reduction of a
Protected L-Aspartic Acid
Derivative

Starting Material L-homoserine
N-Boc-L-aspartic acid β-benzyl

ester

Number of Steps 3 (including deprotection) 4 (including deprotection)

Key Reagents

Di-tert-butyl dicarbonate,

Sodium hydride, Butyl

bromide, Trifluoroacetic acid

Borane dimethyl sulfide

complex, Sodium hydride,

Butyl bromide, H2/Pd-C,

Trifluoroacetic acid

Solvents

Dioxane/Water,

Tetrahydrofuran (THF),

Dichloromethane (DCM)

Tetrahydrofuran (THF),

Dichloromethane (DCM)

Overall Yield (Estimated) 60-70% 40-50%

Purity (Estimated) >95% >95%

Key Advantages
Shorter route, readily available

starting material.

Utilizes a common and often

readily available protected

amino acid.

Key Disadvantages

Use of sodium hydride requires

anhydrous conditions and

careful handling.

Longer route, involves a

selective reduction step that

may require optimization.

Experimental Protocols
Route 1: O-Alkylation of L-homoserine
This route involves the protection of the amino group of L-homoserine, followed by O-alkylation

of the hydroxyl group via a Williamson ether synthesis, and subsequent deprotection.

Step 1: Synthesis of N-Boc-L-homoserine

Materials: L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃),

1,4-Dioxane, Water, Ethyl acetate (EtOAc), Petroleum ether, 2 M Hydrochloric acid (HCl),
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Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

Dissolve L-homoserine (e.g., 4.76 g, 40 mmol) and sodium carbonate (8.48 g, 80 mmol) in

water (200 mL).

Add 1,4-dioxane (50 mL) and stir for 5 minutes.

Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (13.80 mL, 60

mmol).

Stir the reaction mixture overnight at room temperature.

Wash the mixture with petroleum ether to remove unreacted Boc₂O.

Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.

Extract the product with ethyl acetate.

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure to obtain N-Boc-L-homoserine.

Step 2: Synthesis of N-Boc-O-Butyl-l-homoserine

Materials: N-Boc-L-homoserine, Sodium hydride (NaH, 60% dispersion in mineral oil), Butyl

bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).

Procedure:

Dissolve N-Boc-L-homoserine (e.g., 2.19 g, 10 mmol) in anhydrous THF (50 mL) under an

inert atmosphere (e.g., argon or nitrogen).

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) in portions.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir

for another hour.

Add butyl bromide (1.2 mL, 11 mmol) dropwise.

Stir the reaction mixture at room temperature overnight.

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography.

Step 3: Deprotection to O-Butyl-l-homoserine

Materials: N-Boc-O-Butyl-l-homoserine, Trifluoroacetic acid (TFA), Dichloromethane

(DCM).

Procedure:

Dissolve N-Boc-O-Butyl-l-homoserine in a mixture of DCM and TFA (e.g., 1:1 v/v).

Stir the solution at room temperature for 1-2 hours.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

The resulting product can be further purified by recrystallization or ion-exchange

chromatography if necessary.

Route 2: Reduction of a Protected L-Aspartic Acid
Derivative
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This alternative route starts from a commercially available protected aspartic acid derivative,

involves selective reduction of the side-chain carboxyl group, O-alkylation, and subsequent

deprotection steps.

Step 1: Synthesis of N-Boc-L-homoserine benzyl ester

Materials: N-Boc-L-aspartic acid β-benzyl ester, Borane dimethyl sulfide complex (BMS),

Anhydrous Tetrahydrofuran (THF).

Procedure:

Dissolve N-Boc-L-aspartic acid β-benzyl ester (e.g., 3.23 g, 10 mmol) in anhydrous THF

(50 mL) under an inert atmosphere.

Cool the solution to 0 °C.

Slowly add borane dimethyl sulfide complex (e.g., 1.1 mL of a 10 M solution, 11 mmol)

dropwise.

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

Carefully quench the reaction by the slow addition of methanol.

Concentrate the solution under reduced pressure and purify the residue by column

chromatography to yield N-Boc-L-homoserine benzyl ester.

Step 2: Synthesis of N-Boc-O-Butyl-l-homoserine benzyl ester

Materials: N-Boc-L-homoserine benzyl ester, Sodium hydride (NaH, 60% dispersion in

mineral oil), Butyl bromide, Anhydrous Tetrahydrofuran (THF).

Procedure:

Follow the procedure described in Route 1, Step 2, using N-Boc-L-homoserine benzyl

ester as the starting material.

Step 3: Deprotection of the Benzyl Ester
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Materials: N-Boc-O-Butyl-l-homoserine benzyl ester, Palladium on carbon (Pd-C, 10%),

Hydrogen gas, Methanol.

Procedure:

Dissolve N-Boc-O-Butyl-l-homoserine benzyl ester in methanol.

Add a catalytic amount of 10% Pd-C.

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature

until the reaction is complete (monitored by TLC).

Filter the mixture through celite to remove the catalyst and concentrate the filtrate under

reduced pressure.

Step 4: Deprotection of the Boc Group

Materials: N-Boc-O-Butyl-l-homoserine, Trifluoroacetic acid (TFA), Dichloromethane

(DCM).

Procedure:

Follow the procedure described in Route 1, Step 3.
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Caption: Comparative synthetic pathways to O-Butyl-l-homoserine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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